![molecular formula C10H18ClNO4 B13517423 Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride](/img/structure/B13517423.png)
Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride is a chemical compound with a unique spirocyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its molecular formula is C10H17NO4·HCl, and it has a molecular weight of approximately 251.71 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride typically involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control of temperature and pressure. The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Corresponding amides or thioesters.
Applications De Recherche Scientifique
Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory agents.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, altering the activity of these targets. The spirocyclic structure of the compound allows it to fit into the active sites of enzymes or receptors, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate hydrochloride can be compared with other spirocyclic compounds, such as:
1,4-Dioxa-8-azaspiro[4.5]decane-8-carboxylate: Similar structure but different functional groups.
Spiro[4.5]decane derivatives: Compounds with similar spirocyclic cores but varying substituents.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, making it valuable for specific applications in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C10H18ClNO4 |
|---|---|
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
ethyl 1,4-dioxa-8-azaspiro[4.5]decane-6-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO4.ClH/c1-2-13-9(12)8-7-11-4-3-10(8)14-5-6-15-10;/h8,11H,2-7H2,1H3;1H |
Clé InChI |
ZYPLORVUFFCRRJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CNCCC12OCCO2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (3as,6ar)-2,5-dibenzyl-6a-methyl-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate, cis](/img/structure/B13517349.png)
![6-Ethynylspiro[2.5]octane](/img/structure/B13517358.png)
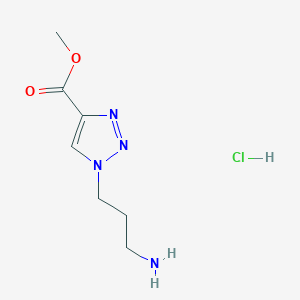
![N-[(1R,2R)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-(2-oxoazocan-1-yl)acetamidehydrochloride](/img/structure/B13517370.png)
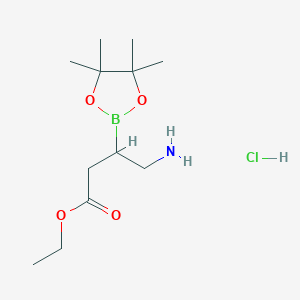

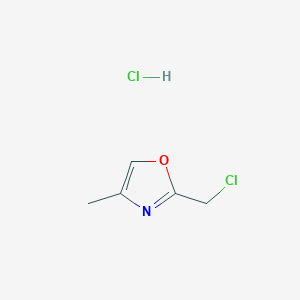
![tert-butyl N-[1-(hydroxymethyl)-3-[(trimethylsilyl)methyl]cyclobutyl]carbamate](/img/structure/B13517389.png)
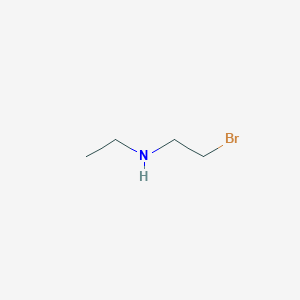

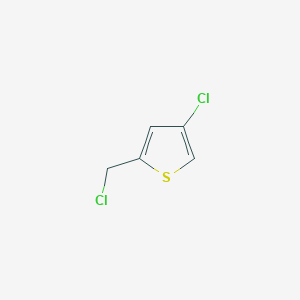

![rac-N-[(1R,2R)-2-hydroxycyclobutyl]acetamide](/img/structure/B13517429.png)

